molecular formula C26H26N2O4S B5009521 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide

Cat. No. B5009521
M. Wt: 462.6 g/mol
InChI Key: WOHWNPMCJCOJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide, also known as NSC 130813, is a synthetic compound that has been studied for its potential as a therapeutic agent in various diseases.

Mechanism of Action

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide 130813 exerts its effects through the inhibition of several key signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JNK pathway. In addition, this compound 130813 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound 130813 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. In addition, this compound 130813 has been found to increase glucose uptake and enhance insulin sensitivity, suggesting a potential role in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide 130813 has several advantages for use in laboratory experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, this compound 130813 may have limitations in terms of its solubility and bioavailability, which could affect its efficacy in vivo.

Future Directions

Future research on N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide 130813 could focus on several directions, including the development of more potent and selective analogs, the optimization of dosing and administration regimens, and the evaluation of its potential as a therapeutic agent in preclinical and clinical studies. In addition, further studies could investigate the role of this compound 130813 in other diseases and explore its potential as a tool for studying cellular metabolism and energy homeostasis.

Synthesis Methods

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide 130813 can be synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonyl chloride with cyclohexylamine, followed by the condensation of the resulting product with xanthene-9-carboxylic acid. The final product is obtained through recrystallization and purification procedures.

Scientific Research Applications

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide 130813 has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 130813 has been shown to inhibit the growth of tumor cells and induce apoptosis through the activation of caspase-3 and -9. In addition, this compound 130813 has been found to have anti-inflammatory effects by inhibiting the production of nitric oxide and prostaglandin E2. Furthermore, this compound 130813 has been studied for its potential as a neuroprotective agent in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c29-26(25-21-10-4-6-12-23(21)32-24-13-7-5-11-22(24)25)27-18-14-16-20(17-15-18)33(30,31)28-19-8-2-1-3-9-19/h4-7,10-17,19,25,28H,1-3,8-9H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHWNPMCJCOJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.